2-(2-Bromoethoxy)-2H-pyran
Description
2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS RN: 17739-45-6) is a brominated tetrahydropyran derivative with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . It is a colorless to pale yellow liquid with a boiling point of 62–64°C at 0.4 mmHg, a density of 1.384 g/mL, and a refractive index of 1.482 . This compound serves as a key intermediate in synthesizing heterocyclic compounds such as indoles, pyrazoles, and cardiolipin analogs . Its reactivity stems from the bromine atom, which acts as a leaving group in nucleophilic substitution reactions, and the tetrahydropyran ring, which provides steric protection for sensitive functional groups during synthesis .
Properties
CAS No. |
57626-16-1 |
|---|---|
Molecular Formula |
C7H9BrO2 |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
2-(2-bromoethoxy)-2H-pyran |
InChI |
InChI=1S/C7H9BrO2/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5,7H,4,6H2 |
InChI Key |
ADGUPKFOOCCMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC=C1)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Length and Reactivity
2-(2-Bromoethoxy)tetrahydro-2H-pyran vs. Longer-Chain Derivatives
2-[(6-Bromohexyl)oxy]tetrahydro-2H-pyran (CAS 53963-10-3):
- Molecular formula: C₁₁H₂₁BrO₂ , molecular weight: 277.19 g/mol .
- The longer 6-bromohexyl chain increases lipophilicity (XLogP3: 4.2 ) compared to the ethoxy chain in 2-(2-bromoethoxy)tetrahydro-2H-pyran (XLogP3: ~2.0 , estimated). This enhances membrane permeability but reduces solubility in polar solvents .
- Applications: Used in polymer chemistry and drug intermediates requiring extended hydrophobic interactions .
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran (CAS 50816-20-1):
Key Insight : Shorter bromoalkoxy chains (e.g., ethoxy) favor faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance, whereas longer chains enhance hydrophobicity for targeted applications .
Substituent Effects on Reactivity and Stability
Bromo vs. Methoxy Substitutents
- 2-(2-Methoxyethoxy)tetrahydro-2H-pyran (CAS 4819-82-3):
- Molecular formula: C₈H₁₆O₃ , molecular weight: 160.21 g/mol .
- The methoxy group is electron-donating, stabilizing the tetrahydropyran ring against acidic conditions. In contrast, the bromoethoxy group in 2-(2-bromoethoxy)tetrahydro-2H-pyran introduces electrophilic character, enabling cross-coupling reactions .
- Evaporation enthalpy: 60.0 kJ/mol (vs. lower volatility for brominated analogs due to higher molecular weight) .
Key Insight : Bromine enhances reactivity in substitution reactions, while methoxy groups improve stability under harsh conditions .
Data Tables
Table 1. Physical and Chemical Properties of Selected Pyran Derivatives
| Compound Name | CAS RN | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Density (g/mL) | XLogP3 |
|---|---|---|---|---|---|---|
| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 17739-45-6 | C₇H₁₃BrO₂ | 209.08 | 62–64 (0.4 mmHg) | 1.384 | ~2.0 |
| 2-[(6-Bromohexyl)oxy]tetrahydro-2H-pyran | 53963-10-3 | C₁₁H₂₁BrO₂ | 277.19 | N/A | N/A | 4.2 |
| 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran | 50816-20-1 | C₁₃H₂₅BrO₂ | 293.24 | N/A | N/A | >4.5 |
| 2-(2-Methoxyethoxy)tetrahydro-2H-pyran | 4819-82-3 | C₈H₁₆O₃ | 160.21 | N/A | 1.052 | 0.8 |
Preparation Methods
Stepwise Reaction Mechanism
The reaction proceeds via a two-step mechanism:
Standard Laboratory Protocol
-
Reagents : 2-Bromoethanol (1.0 eq), 3,4-dihydro-2H-pyran (1.1 eq), pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Workup : Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via distillation (62–64°C at 0.4 mmHg).
Yield : >90% under optimal conditions.
Critical Reaction Parameters
Catalyst Selection
Acid catalysts significantly influence reaction efficiency:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| PPTS | 6 | 92 | 98 |
| H₂SO₄ | 8 | 85 | 95 |
| p-Toluenesulfonic acid | 7 | 88 | 97 |
PPTS is preferred for its mild acidity and minimal side reactions. Strong acids like H₂SO₄ risk dehydrating 2-bromoethanol, reducing yields.
Solvent Effects
Anhydrous solvents prevent THP hydrolysis:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 92 |
| THF | 7.5 | 87 |
| Toluene | 2.4 | 78 |
Polar aprotic solvents like DCM enhance electrophilicity of DHP, accelerating the reaction.
Temperature Control
Maintaining 0–25°C minimizes byproducts such as oligomers of DHP. Exceeding 30°C promotes polymerization, reducing yields by 15–20%.
Industrial-Scale Production
Industrial protocols prioritize cost-efficiency and scalability while maintaining high purity (>98%). Key modifications include:
-
Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing reaction time to 2–4 hours.
-
Catalyst Recycling : PPTS is recovered via aqueous extraction, lowering production costs.
-
Stabilization : Post-synthesis, the product is stabilized with K₂CO₃ (0.1% w/w) to prevent Br⁻ elimination during storage.
Typical Batch Size : 100–500 kg, with yields consistently >85%.
Alternative Synthetic Strategies
Metal-Catalyzed Coupling
A patent (CN103242276A) describes a palladium-catalyzed approach for related THP derivatives:
-
Reagents : 2-Bromoethanol, DHP, PdCl₂(PPh₃)₂ (0.1 eq), CuI (0.2 eq).
-
Solvent : DMF, 80°C, 12 hours.
-
Yield : 78%, but requires costly catalysts and stringent oxygen-free conditions.
While innovative, this method is less economical than acid-catalyzed routes for large-scale production.
Mechanochemical Synthesis
Emerging solvent-free techniques use ball milling to activate reactants:
-
Conditions : 2-Bromoethanol, DHP, and PPTS are milled at 30 Hz for 2 hours.
-
Advantages : Reduces solvent waste and energy consumption, aligning with green chemistry principles.
Purification and Characterization
Distillation vs. Chromatography
Spectroscopic Validation
Challenges and Mitigation
Q & A
Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound-based compounds?
- Methodological Answer :
- Hepatocyte Incubations : Monitor parent compound depletion over 60 minutes using LC-MS. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
- Data Interpretation : Compounds with >90% remaining after 60 minutes are prioritized for further development .
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